

# Application Note: Capillary Electrophoresis for the Separation of Haloacetic Acids

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Compound of Interest		
Compound Name:	Chloroiodoacetic acid	
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### Introduction

Haloacetic acids (HAAs) are a class of disinfection byproducts (DBPs) formed when disinfectants like chlorine react with natural organic matter in water.[1] Due to their potential health risks, regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have set maximum contaminant levels for specific HAAs in drinking water.[2] Capillary electrophoresis (CE) has emerged as a powerful analytical technique for the separation and quantification of HAAs, offering advantages over traditional gas chromatography (GC) methods by eliminating the need for hazardous derivatization steps.[3] This application note provides detailed protocols for two distinct CE-based methods for HAA analysis: a robust Solid-Phase Extraction (SPE) coupled with CE and UV detection (SPE/CE-UV), and a highly sensitive online Isotachophoresis-Capillary Zone Electrophoresis with UV detection (ITP-CZE-UV) method.

## **Principle of Separation**

Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field. When a voltage is applied across a capillary filled with a background electrolyte (BGE), analytes migrate at different velocities depending on their charge-to-size ratio, allowing for their separation. In the case of HAAs, these anionic species are separated and can be detected using direct or indirect UV absorbance or by conductivity detection.[4] Preconcentration techniques such as SPE or on-line ITP can be employed to enhance detection sensitivity, which is crucial for trace-level analysis in environmental samples.[2][3]



### **Data Presentation**

The following tables summarize the quantitative data and performance characteristics of the two presented CE methods for HAA separation, allowing for easy comparison.

Table 1: Capillary Electrophoresis System and Separation Conditions

Parameter	Method 1: SPE/CE-UV	Method 2: ITP-CZE-UV
Instrumentation	Capillary Electrophoresis Ion Analyzer	ITP-CZE Separation Unit with Column-Coupling
Capillary	75 μm i.d. x 56 cm effective length (extended light path)	ITP Column and CZE Column
Background Electrolyte (BGE)	25 mM phosphate buffer (pH 5.7) with 1 mM tetradecyltrimethylammonium hydroxide	Leading Electrolyte (LE): Not specified
Terminating Electrolyte (TE): Not specified		
Background Electrolyte (BE): Contains 3-(N,N- dimethyldodecylammonio)prop anesulfonate at pH 3.4		
Injection Mode	Pressure injection (50 mbar for 12 s)	On-line Isotachophoresis
Applied Voltage/Current	Not specified	ITP Stage: 250 μA
CZE Stage: 80 μA		
Detection	UV Detector	UV Detector at 200 nm

Table 2: Method Performance and Quantitative Data



Parameter	Method 1: SPE/CE-UV	Method 2: ITP-CZE-UV (with LLE preconcentration)
Target Analytes	Haloacetic Acids (HAAs)	Five HAAs: Monochloro-, Dichloro-, Trichloro-, Mono-, and Dibromoacetic acids
Method Detection Limit (MDL)	1.5–3.5 μg/L[3]	0.6–3.2 μg/L[2]
**Linearity (R²)	Not specified	> 0.998[2]
Precision (CVs)	Not specified	≤ 7%[2]
Accuracy (Recovery)	Good agreement with EPA method 552.2[3]	82–118%[2]

## **Experimental Protocols**

## Method 1: Solid-Phase Extraction Coupled with Capillary Electrophoresis and UV Detection (SPE/CE-UV)

This protocol is adapted from a method developed for analyzing HAAs in drinking water.[3][5]

- 1. Materials and Reagents
- Haloacetic acid standards
- Phosphate buffer components
- Tetradecyltrimethylammonium hydroxide (TTAOH)
- Solid-Phase Extraction (SPE) cartridges
- Reagent-grade water
- 2. Preparation of Solutions
- Background Electrolyte (BGE): Prepare a 25 mM phosphate buffer and adjust the pH to 5.7.
   Add TTAOH to a final concentration of 1 mM.



- Standards: Prepare stock solutions of individual HAAs and a mixed standard solution in reagent-grade water.
- 3. Sample Preparation (SPE)
- Condition the SPE cartridge according to the manufacturer's instructions.
- Load a specific volume of the water sample onto the cartridge.
- Wash the cartridge to remove interfering substances.
- Elute the HAAs from the cartridge using an appropriate solvent.
- The eluted sample is now ready for CE analysis.
- 4. CE Analysis
- · Rinse the capillary with the BGE.
- Introduce the prepared sample into the capillary using pressure injection at 50 mbar for 12 seconds.[3]
- · Apply the separation voltage.
- Monitor the separation using a UV detector.
- Identify and quantify the HAAs based on their migration times and peak areas compared to the standards.

## Method 2: On-line Isotachophoresis-Capillary Zone Electrophoresis with UV Detection (ITP-CZE-UV)

This advanced method provides enhanced sensitivity through on-line sample preconcentration. [2][6]

- 1. Materials and Reagents
- Haloacetic acid standards



- Components for Leading Electrolyte (LE), Terminating Electrolyte (TE), and Background Electrolyte (BE), including 3-(N,N-dimethyldodecylammonio)propanesulfonate.
- Reagent-grade water
- 2. Preparation of Electrolytes
- Prepare the LE, TE, and BE solutions as specified by the ITP-CZE instrument manufacturer or the referenced method. The BE should be adjusted to pH 3.4.[2]
- 3. Sample Preparation
- For trace analysis, a pre-column liquid-liquid extraction (LLE) may be performed to concentrate the sample before introduction into the ITP-CZE system.[6]
- 4. ITP-CZE Analysis
- The sample is introduced between the leading and terminating electrolytes.
- ITP Stage (Preconcentration): Apply a driving current of 250 μA. The HAAs will focus into sharp, concentrated zones between the LE and TE.[6]
- CZE Stage (Separation): After the preconcentration step, switch to the CZE mode by applying a driving current of 80 μA. The focused HAA zones will then separate based on their electrophoretic mobilities in the background electrolyte.[6]
- Detection: Monitor the separation using a UV detector at a wavelength of 200 nm.[6]
- Identify and quantify the HAAs by comparing their migration times and peak areas to those
  of known standards.

## **Visualizations**

The following diagrams illustrate the logical workflows for the two described methods.





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#### SPE/CE-UV Experimental Workflow



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#### ITP-CZE-UV Experimental Workflow

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## References

- 1. researchgate.net [researchgate.net]
- 2. Enhanced trace detection of haloacetic acids in water using on-line isotachophoresiscapillary zone electrophoresis coupled with liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of an SPE/CE method for analyzing HAAs [pubs.usgs.gov]
- 4. Separation of haloacetic acids in water by capillary zone electrophoresis with direct UV detection and contactless conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]



- 5. Determination of haloacetic acids in water using solid-phase extraction/microchip capillary electrophoresis with capacitively coupled contactless conductivity detection PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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